Naltalimide
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Overview
Description
Naltalimide, also known by its code name TRK-130, is a novel, centrally-acting opioid drug. It is currently under development by Takeda and Toray for the treatment of overactive bladder and urinary incontinence . This compound acts as a potent and selective partial agonist of the μ-opioid receptor, with additional activity at the δ-opioid and κ-opioid receptors .
Preparation Methods
The synthesis of Naltalimide involves several steps, starting from the precursor compounds. The key synthetic route includes the formation of the isoindole-1,3-dione structure, which is then linked to the morphinan scaffold. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are optimized to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Naltalimide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Naltalimide has several scientific research applications:
Chemistry: It is used as a model compound to study opioid receptor interactions.
Biology: Researchers use this compound to investigate the mechanisms of opioid receptor activation and signaling pathways.
Mechanism of Action
Naltalimide exerts its effects by acting as a partial agonist at the μ-opioid receptor. This interaction modulates the micturition reflex, enhancing bladder storage by suppressing the afferent limb of the reflex pathway . The compound’s selectivity for the μ-opioid receptor over the δ-opioid and κ-opioid receptors contributes to its therapeutic potential with reduced side effects .
Comparison with Similar Compounds
Naltalimide is unique compared to other opioid compounds due to its selective partial agonist activity at the μ-opioid receptor. Similar compounds include:
Morphine: A full agonist at the μ-opioid receptor with significant side effects like constipation.
Oxybutynin: An antimuscarinic agent used for overactive bladder but with different mechanisms and side effects. This compound’s distinct pharmacological profile makes it a promising candidate for treating overactive bladder with fewer adverse effects.
Properties
CAS No. |
160359-68-2 |
---|---|
Molecular Formula |
C28H28N2O5 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H28N2O5/c31-20-8-7-16-13-21-28(34)10-9-19(30-25(32)17-3-1-2-4-18(17)26(30)33)24-27(28,22(16)23(20)35-24)11-12-29(21)14-15-5-6-15/h1-4,7-8,15,19,21,24,31,34H,5-6,9-14H2/t19-,21-,24+,27+,28-/m1/s1 |
InChI Key |
DHAITNWJDOSRBU-IBHWKQIPSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N7C(=O)C8=CC=CC=C8C7=O)OC5=C(C=C4)O)O |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O |
Appearance |
Solid powder |
160359-68-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl)phthalimide naltalimide TRK-130 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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